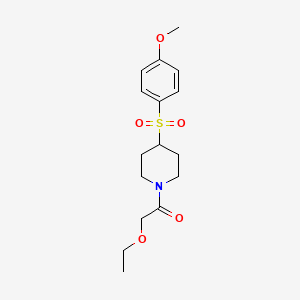

2-Ethoxy-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-ethoxy-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5S/c1-3-22-12-16(18)17-10-8-15(9-11-17)23(19,20)14-6-4-13(21-2)5-7-14/h4-7,15H,3,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJZZPLWOMDRNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound shares a core structure with analogs in and , where variations occur at the sulfonyl and tetrazole/thioether substituents. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Analogs

- Electron-Withdrawing vs. Electron-Donating Groups: The methoxy group (R1 = 4-OCH₃) in the target compound is electron-donating, contrasting with electron-withdrawing groups like nitro (-NO₂ in 7n) or trifluoromethyl (-CF₃ in 7q, 7r). These differences influence electronic distribution, solubility, and intermolecular interactions .

- Melting Points : Methoxy-substituted analogs (e.g., 7n , 7q ) exhibit melting points between 161–177°C, while trifluoromethyl derivatives (7r ) show similar ranges. The ethoxy group in the target compound may lower melting points due to reduced polarity compared to nitro or CF₃ groups.

Spectroscopic and Analytical Data

- NMR Signatures : Methoxy protons in analogs resonate at δ ~3.8–4.0 ppm (¹H NMR), while sulfonyl-linked aromatic protons appear downfield (δ ~7.5–8.5 ppm). The ethoxy group in the target compound would split into a quartet (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) .

- Mass Spectrometry : ESI-HRMS data for analogs (e.g., 7q at m/z 543.10901) align with calculated molecular weights, suggesting reliable characterization methods for the target compound .

Stability and Isomerization

demonstrates that piperidine-linked ethanones can undergo amide-like isomerization with an energy barrier of ~67 kJ/mol. While the target compound lacks an amide bond, its piperidine-ethanone linkage may exhibit conformational flexibility, impacting pharmacokinetics .

Preparation Methods

Direct Sulfonylation of Piperidine

Piperidine reacts with 4-methoxyphenylsulfonyl chloride in anhydrous dichloromethane under basic conditions. Triethylamine (2.2 eq) is added to deprotonate piperidine, facilitating nucleophilic attack on the sulfonyl chloride. The reaction proceeds at 0–5°C for 2 hours, followed by room temperature stirring for 12 hours. Workup involves washing with dilute HCl, brine, and drying over MgSO₄, yielding the sulfonamide as a white solid (78–85% yield).

Table 1: Optimization of Sulfonylation Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 0 → 25 | 85 |

| Pyridine | THF | 25 | 72 |

| NaHCO₃ | Acetonitrile | 25 | 68 |

Oxidation of 4-(4-Methoxyphenylthio)Piperidine

An alternative route involves oxidizing the corresponding sulfide. 4-(4-Methoxyphenylthio)piperidine is treated with meta-chloroperbenzoic acid (mCPBA, 2.5 eq) in dichloromethane at 0°C. The reaction is stirred for 6 hours, yielding the sulfone after aqueous workup (91% yield). This method avoids handling sulfonyl chlorides but requires prior synthesis of the thioether intermediate.

Catalytic and Enantioselective Approaches

Recent advances employ asymmetric catalysis to access enantiomerically pure forms.

Chiral Resolution Using N-Acetyl-L-Leucine

Racemic 2-ethoxy-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone is resolved with N-acetyl-L-leucine in methanol. The diastereomeric salts are crystallized, and the free base is liberated using NaOH (2M). This method, adapted from patent literature, achieves >99% enantiomeric excess (ee) but requires multiple crystallization steps.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of the ethoxy alcohol intermediate offers a green chemistry alternative. Candida antarctica lipase B (CAL-B) in vinyl acetate selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted. The (S)-alcohol is then oxidized to the ketone using pyridinium chlorochromate (PCC).

Characterization and Analytical Data

The final compound is characterized by NMR, HRMS, and X-ray crystallography.

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Industrial-Scale Production Considerations

Optimized conditions for kilogram-scale synthesis emphasize cost efficiency and safety:

- Sulfonylation: Continuous flow reactors reduce exothermic risks during sulfonyl chloride reactions.

- Solvent Recovery: Ethyl acetate and hexane are recycled via distillation, minimizing waste.

- Catalyst Recycling: Immobilized lipases in fixed-bed reactors enhance enzymatic resolution efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.